7,9-Dimethyl-6,10-dioxaspiro[4.5]decane
Description
7,9-Dimethyl-6,10-dioxaspiro[4.5]decane is a bicyclic spiro compound characterized by a central spiro carbon connecting two oxygen-containing rings: a tetrahydrofuran (6-membered) and a dioxane (5-membered) ring. The methyl substituents at positions 7 and 9 contribute to its steric and electronic properties. Its molecular formula is C₁₀H₁₈O₂, with a molecular weight of 170.25 g/mol, and it is synthesized via stereoselective methods to control spiro center chirality .
Properties
CAS No. |
6413-22-5 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
7,9-dimethyl-6,10-dioxaspiro[4.5]decane |
InChI |
InChI=1S/C10H18O2/c1-8-7-9(2)12-10(11-8)5-3-4-6-10/h8-9H,3-7H2,1-2H3 |
InChI Key |
MLRVHGZYWWKPPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(OC2(O1)CCCC2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,9-Dimethyl-6,10-dioxaspiro[4.5]decane typically involves the reaction of 6,10-dioxaspiro[4.5]decane-7,9-dione with specific reagents. One method involves reacting 6,10-dioxaspiro[4.5]decane-7,9-dione with 1,1-dimethoxy-n,n-dimethyl-methanamine in ethanol to form an intermediate compound. This intermediate can then be further reacted with 2-methylbenzenamine or 3-methylbenzenamine to yield the desired spirocyclic compounds .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
7,9-Dimethyl-6,10-dioxaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the spirocyclic structure.
Scientific Research Applications
7,9-Dimethyl-6,10-dioxaspiro[4.5]decane has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active compound.
Mechanism of Action
The mechanism by which 7,9-Dimethyl-6,10-dioxaspiro[4.5]decane exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, depending on the context in which the compound is used. For example, in biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
Spiro compounds with the [4.5]decane framework exhibit diverse biological and physicochemical properties depending on heteroatom composition, substituents, and stereochemistry. Below is a comparative analysis:
Table 1: Key Structural and Functional Comparisons
Physical Properties
- Melting Points: 6-Phenyl-6,9-diazaspiro[4.5]decane-8,10-dione: 73–74°C 6,10-Dioxaspiro[4.5]decane-7,9-dione: Not reported, but derivatives like 8-phenyl variant melt at ~162°C .
- Stability : Spiroketals with methyl groups (e.g., 7,9-dimethyl) show enhanced steric protection against hydrolysis compared to ketone-containing analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
